

# Toxicological Profile of 2-Amino-3-Phenyl-1-Propanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-3-phenylpropan-1-ol

Cat. No.: B095927

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Disclaimer: The toxicological properties of 2-amino-3-phenyl-1-propanol have not been fully investigated. This document summarizes the currently available data and provides an overview of standard methodologies for toxicological assessment.

## Introduction

2-Amino-3-phenyl-1-propanol, also known as Phenylalaninol, is a chiral amino alcohol derived from the amino acid phenylalanine. It serves as a versatile building block in the synthesis of various chiral ligands, catalysts, and pharmaceutical agents. Despite its utility in chemical synthesis, a comprehensive toxicological profile for this compound is not well-established in publicly available literature. This guide consolidates the existing safety information and outlines the standard experimental protocols that would be employed to thoroughly characterize its toxicological properties.

## Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), 2-amino-3-phenyl-1-propanol is classified as a hazardous chemical. The primary hazards identified are severe skin and eye damage.

## Quantitative Data Summary

Due to the limited toxicological testing on this compound, quantitative data such as LD50 (median lethal dose) values for acute toxicity are not available. The table below summarizes

the key hazard information extracted from various supplier safety data sheets.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Toxicological Endpoint	Species	Route of Exposure	Results	Reference Documents
Acute Toxicity (Oral)	N/A	N/A	No data available	<a href="#">[1]</a> <a href="#">[2]</a>
Acute Toxicity (Dermal)	N/A	N/A	No data available	<a href="#">[1]</a> <a href="#">[2]</a>
Acute Toxicity (Inhalation)	N/A	N/A	No data available	<a href="#">[1]</a> <a href="#">[2]</a>
Skin Corrosion/Irritation	N/A	Dermal	Causes severe skin burns	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Serious Eye Damage/Irritation	N/A	Ocular	Causes serious eye damage	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Respiratory Sensitization	N/A	N/A	No data available	
Skin Sensitization	N/A	N/A	No data available	
Germ Cell Mutagenicity	N/A	N/A	No data available	<a href="#">[1]</a>
Carcinogenicity	N/A	N/A	No data available	<a href="#">[1]</a> <a href="#">[6]</a>
Reproductive Toxicity	N/A	N/A	No data available	

## Pharmacological Activity and Potential Toxicological Implications

While specific toxicological studies are lacking, some pharmacological data provides insight into the potential biological effects of 2-amino-3-phenyl-1-propanol. It is known to act as a psychostimulant and a monoamine releasing agent (MRA).[\[7\]](#)

## Monoamine Releasing Activity

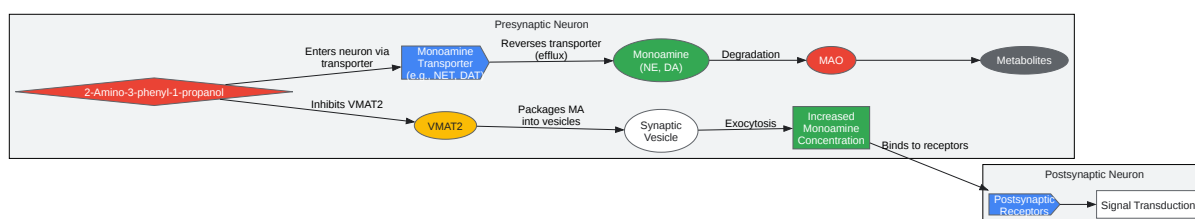
2-Amino-3-phenyl-1-propanol functions as a selective norepinephrine releasing agent (NRA) or a norepinephrine-preferring norepinephrine-dopamine releasing agent (NDRA).<sup>[7]</sup> The half-maximal effective concentration (EC<sub>50</sub>) values for monoamine release in rat brain synaptosomes are reported as:<sup>[7]</sup>

- Norepinephrine: 106 nM
- Dopamine: 1,355 nM
- Serotonin: >10,000 nM

This profile indicates a significantly higher potency for norepinephrine release compared to dopamine.<sup>[7]</sup> At high doses, this pharmacological activity could lead to adverse effects associated with excessive sympathomimetic stimulation, such as cardiovascular and neurological effects.

## Signaling Pathway: Monoamine Release at a Synapse

The following diagram illustrates the general mechanism of a monoamine releasing agent like 2-amino-3-phenyl-1-propanol at a synapse.



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Mechanism of a monoamine releasing agent.

## Standard Experimental Protocols for Toxicological Assessment

Given the lack of specific studies on 2-amino-3-phenyl-1-propanol, this section details the standard experimental protocols that would be necessary to establish a comprehensive toxicological profile.

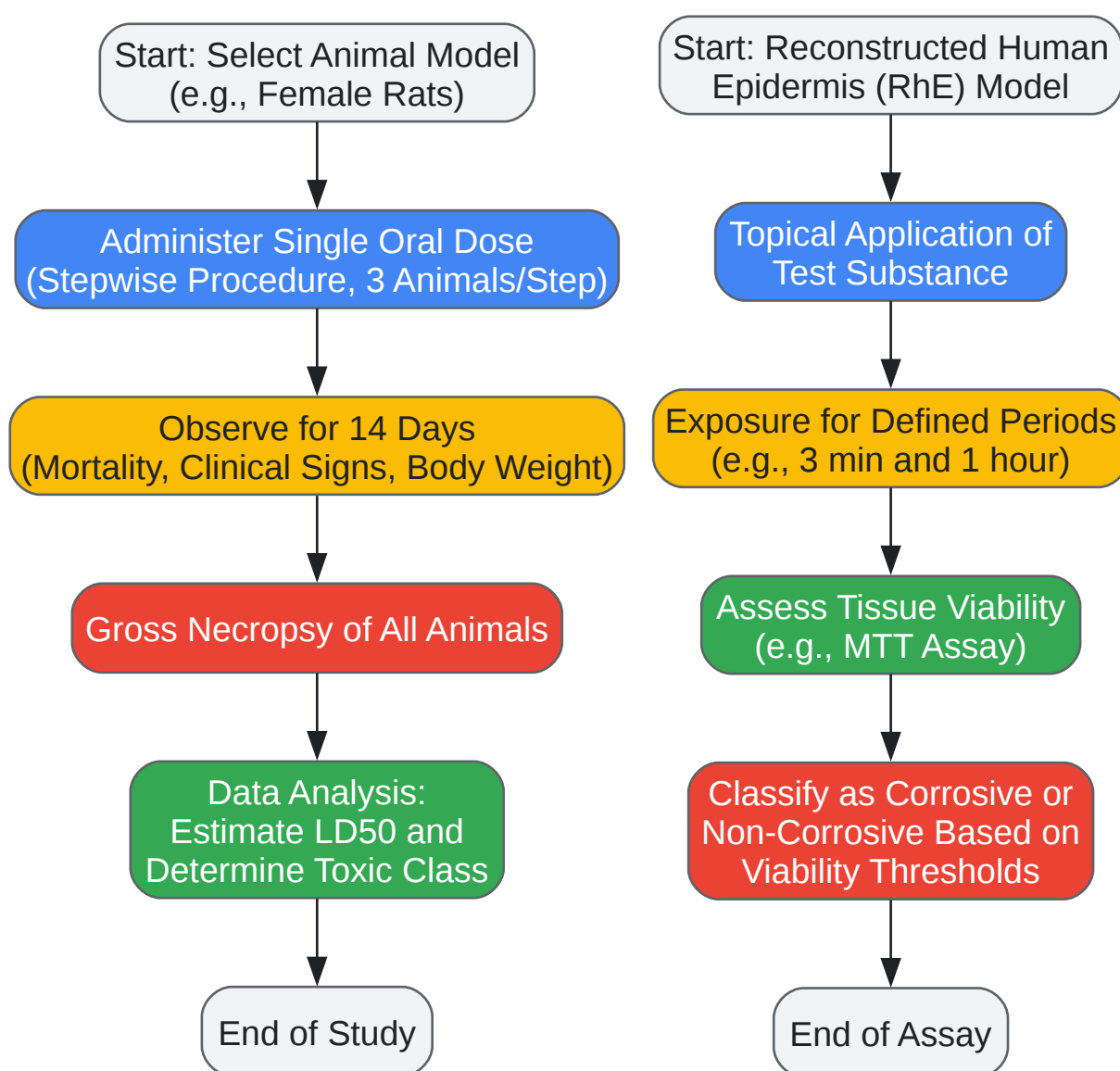
### Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the LD50 and identify the acute toxic class of a substance.

Methodology:

- Animal Model: Typically, female rats are used.

- **Dosage:** A stepwise procedure is used with a starting dose based on available information. Dosing is sequential, usually with 3 animals per step.
- **Administration:** The test substance is administered in a single dose by gavage.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Necropsy:** All animals are subjected to gross necropsy at the end of the observation period.



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